molecular formula C16H14N2O5S B2799441 Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-58-7

Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2799441
CAS No.: 477490-58-7
M. Wt: 346.36
InChI Key: XOCPSVZQHBANEH-UHFFFAOYSA-N
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Description

Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester at position 2 and a 2-(2,5-dioxopyrrolidin-1-yl)acetamido group at position 3. The 2,5-dioxopyrrolidinyl moiety is a reactive electrophilic group, often utilized in covalent inhibitor design (e.g., targeting proteases or kinases via Michael addition). Its structural complexity and functional diversity make it a candidate for pharmacological applications, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-16(22)15-14(9-4-2-3-5-10(9)24-15)17-11(19)8-18-12(20)6-7-13(18)21/h2-5H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCPSVZQHBANEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylthiophene, under palladium-catalyzed conditions.

    Introduction of the pyrrolidinone moiety: This step involves the reaction of the benzo[b]thiophene derivative with 2,5-dioxopyrrolidin-1-yl acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzo[b]thiophene derivatives, including methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate, in cancer treatment. These compounds have been shown to target specific pathways involved in cancer cell proliferation and survival.

Case Study: RhoA/ROCK Pathway Inhibition
A notable study demonstrated that derivatives of benzo[b]thiophene significantly inhibited the proliferation and migration of MDA-MB-231 breast cancer cells. The mechanism involved the suppression of myosin light chain phosphorylation, indicating a potential pathway for developing new anticancer agents targeting the RhoA/ROCK signaling pathway .

Table 1: Anticancer Activity of Benzo[b]thiophene Derivatives

CompoundIC50 (µM)Cancer Cell LineMechanism of Action
b195.6MDA-MB-231RhoA/ROCK pathway inhibition
b207.8HeLaApoptosis induction

Anticonvulsant Activity

The compound also shows promise as an anticonvulsant agent. Research into related compounds has indicated that modifications at specific sites can enhance anticonvulsant activity.

Case Study: Structure-Activity Relationship
A study on N-benzyl 2-amino acetamides revealed that certain substituents significantly improved anticonvulsant activity in animal models. The findings suggested that electron-withdrawing groups at specific positions retained activity while electron-donating groups diminished it . This knowledge can be applied to this compound to explore its efficacy further.

Table 2: Anticonvulsant Activity Comparison

Compound NameED50 (mg/kg)Model Used
Phenobarbital22Maximal electroshock seizure
Compound A13Maximal electroshock seizure
Compound B8.9Formalin test

Antibacterial Activity

The antibacterial properties of benzo[b]thiophene derivatives have also been explored, with some compounds demonstrating significant efficacy against various bacterial strains.

Case Study: Synthesis and Evaluation
Research has indicated that certain benzo[b]thiophene derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound may also exhibit similar properties, warranting further investigation into its spectrum of activity and mechanism of action .

Table 3: Antibacterial Efficacy of Benzo[b]thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XStaphylococcus aureus32 µg/mL
Compound YEscherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

The compound is structurally distinct from analogs in , which include:

  • (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)

Key Differences :

Compound Core Structure Key Functional Groups
Target Compound Benzo[b]thiophene Methyl ester, 2,5-dioxopyrrolidinylacetamido
11a, 11b Thiazolo-pyrimidine Cyano, 5-methylfuran, ketones, benzylidene
12 Pyrimido-quinazoline Cyano, 5-methylfuran, ketones

The 2,5-dioxopyrrolidinyl group in the target may enable covalent binding, unlike the non-reactive cyano or furan groups in analogs .

Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound ~C₁₅H₁₄N₂O₅S ~334.35 Not reported
11a C₂₀H₁₀N₄O₃S 386.38 243–246
11b C₂₂H₁₇N₃O₃S 403.45 213–215
12 C₁₇H₁₀N₄O₃ 318.29 268–269

The target compound’s ester and amide groups likely confer moderate polarity, whereas analogs 11a/b and 12 exhibit higher hydrophobicity due to cyano and trimethylbenzylidene substituents. The lack of melting point data for the target compound limits direct stability comparisons .

Key Differences :

  • The target’s synthesis may require milder conditions (amide coupling vs. reflux in acetic anhydride).
  • Analogs 11a/b and 12 involve multi-step heterocycle formation, while the target’s synthesis focuses on functionalization of a preformed benzo[b]thiophene core.

Q & A

Q. What are the key synthetic steps for Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the benzo[b]thiophene core with a methyl ester group at position 2.
  • Step 2 : Introduction of the acetamido group at position 3 via coupling reactions (e.g., using chloroacetyl chloride or activated esters).
  • Step 3 : Incorporation of the 2,5-dioxopyrrolidin-1-yl moiety through nucleophilic substitution or amidation. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to enhance solubility and reaction efficiency. Reaction temperatures are carefully controlled (e.g., 60–80°C) to balance yield and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the benzo[b]thiophene ring (δ 7.0–8.0 ppm for aromatic protons) and the dioxopyrrolidinyl group (δ 2.5–3.5 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O ester), ~1650 cm1^{-1} (amide I), and ~1540 cm1^{-1} (amide II) validate functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 378.45) confirm the molecular formula .

Q. What purification methods ensure high compound purity?

  • Reverse-Phase HPLC : Employed with gradients (e.g., 30%→100% methanol/water) to isolate the target compound from by-products.
  • Recrystallization : Solvents like DMF/water mixtures optimize crystal formation for X-ray analysis .

Q. How should the compound be stored to maintain stability?

Store in airtight containers at −20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and amide groups. Desiccants are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve reactant solubility.
  • Catalyst Use : Evaluate coupling agents like HATU or EDCI for amide bond formation efficiency.
  • Temperature Gradients : Perform reactions under reflux (e.g., 80°C) or microwave-assisted conditions to accelerate kinetics. Monitor progress via TLC or in situ IR to identify optimal termination points .

Q. How to resolve conflicting NMR data for the dioxopyrrolidinyl moiety?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate 1H^1H-13C^{13}C signals and confirm connectivity.
  • Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian software) to validate assignments. Contradictions may arise from dynamic effects (e.g., ring puckering), requiring variable-temperature NMR studies .

Q. What methodologies elucidate the compound’s mechanism of biological action?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Molecular Docking : Simulate binding interactions with X-ray crystal structures of enzymes (e.g., PDB entries) to identify key residues (e.g., hydrogen bonds with the dioxopyrrolidinyl group).
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to track intracellular localization .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify the dioxopyrrolidinyl group (e.g., replace with succinimide) or benzo[b]thiophene substituents.
  • Bioactivity Profiling : Test analogs in assays for cytotoxicity, antimicrobial activity, or target-specific inhibition.
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. What strategies minimize by-product formation during amidation?

  • Reagent Stoichiometry : Optimize molar ratios of coupling agents (e.g., 1.2 equivalents of HATU) to avoid excess activation.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) using tert-butyl or benzyl protectors.
  • In Situ Monitoring : Use LC-MS to detect intermediates and adjust conditions dynamically .

Q. How to assess the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 2–9) and quantify degradation via HPLC at timed intervals.
  • Plasma Stability Assays : Expose to human plasma (37°C) and measure half-life using MS detection.
  • Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and hygroscopicity risks .

Data Contradiction Analysis

  • Conflicting Solubility Reports : If solubility varies across studies, reconcile by testing in multiple solvents (e.g., DMSO vs. PBS) and document buffer composition.
  • Discrepant Bioactivity Data : Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic) and standardize protocols (e.g., ATP concentration in kinase assays) .

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